dihydro-herbimycin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

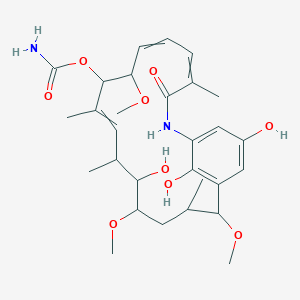

Dihydro-herbimycin B is a derivative of herbimycin A, a benzoquinone ansamycin antibiotic discovered by Satoshi Ōmura in 1979. Herbimycin A is known for its herbicidal activity and strong cytotoxicity against tumor cells due to its inhibition of heat-shock protein 90. This compound, like its parent compound, is produced by the bacterium Streptomyces and has shown potential in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydro-herbimycin B can be synthesized through the reduction of herbimycin A. The reduction process typically involves the use of hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species. The fermentation broth is then extracted using organic solvents like ethyl acetate. The extract is concentrated and purified using techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Dihydro-herbimycin B undergoes various chemical reactions, including:

Oxidation: It can be oxidized back to herbimycin A using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Further reduction can lead to the formation of tetrahydro-herbimycin derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst in ethanol or methanol.

Substitution: Pyridinium hydrobromide perbromide in chloroform and methanol at low temperatures.

Major Products:

Oxidation: Herbimycin A.

Reduction: Tetrahydro-herbimycin derivatives.

Substitution: Halogenated herbimycin derivatives.

Scientific Research Applications

Chemistry: Used as a model compound for studying the reactivity of benzoquinone ansamycins.

Biology: Investigated for its effects on cellular processes, particularly its inhibition of heat-shock protein 90.

Medicine: Explored for its anticancer properties due to its cytotoxicity against tumor cells.

Industry: Potential use in the development of herbicides and antifungal agents.

Mechanism of Action

Dihydro-herbimycin B exerts its effects primarily through the inhibition of heat-shock protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in the folding, stability, and function of various client proteins, many of which are essential for cell cycle regulation and survival. By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to cell cycle arrest and apoptosis in tumor cells .

Comparison with Similar Compounds

Herbimycin A: The parent compound with similar cytotoxic properties but higher oxidative potential.

Tetrahydro-herbimycin A: A more reduced form with potentially different biological activities.

Geldanamycin: Another benzoquinone ansamycin with similar Hsp90 inhibitory activity but different structural features

Uniqueness: Dihydro-herbimycin B is unique in its balance of stability and reactivity, making it a valuable compound for both research and potential therapeutic applications. Its reduced form compared to herbimycin A provides insights into the structure-activity relationship of benzoquinone ansamycins .

Properties

IUPAC Name |

(13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl) carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXSABHHRSWSID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.